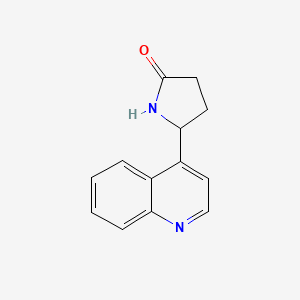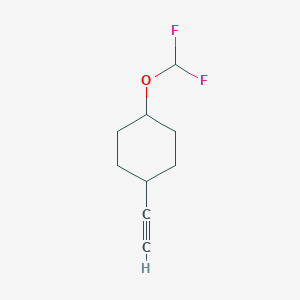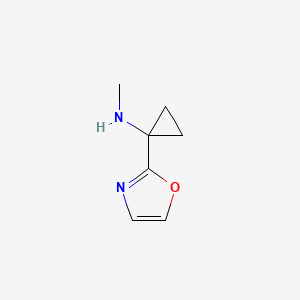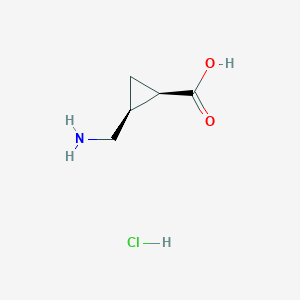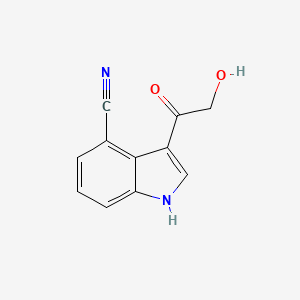
3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile is an organic compound with a unique structure that combines an indole ring with a hydroxyacetyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents to introduce the hydroxyacetyl and carbonitrile groups. One common method involves the use of a Friedel-Crafts acylation reaction, where indole is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents such as halogens, sulfonyl chlorides, or nitro compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The hydroxyacetyl group can form hydrogen bonds with target proteins, while the indole ring can participate in π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound with a furan ring and a hydroxymethyl group.
2-(2-Hydroxyacetyl)furan: A compound with a furan ring and a hydroxyacetyl group.
Uniqueness
3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile is unique due to its indole ring structure combined with both hydroxyacetyl and carbonitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-(2-hydroxyacetyl)-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c12-4-7-2-1-3-9-11(7)8(5-13-9)10(15)6-14/h1-3,5,13-14H,6H2 |
InChI Key |
MYSWLHYSESKYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C(=O)CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12982162.png)
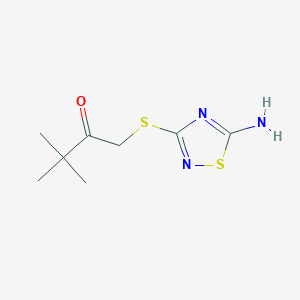
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B12982175.png)
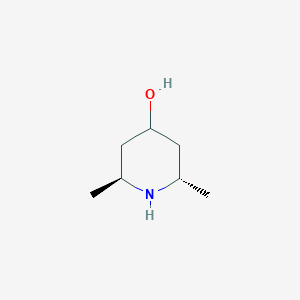
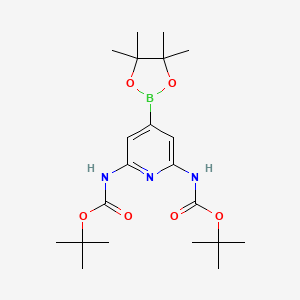
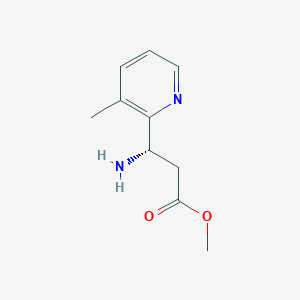
![(S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine](/img/structure/B12982189.png)
